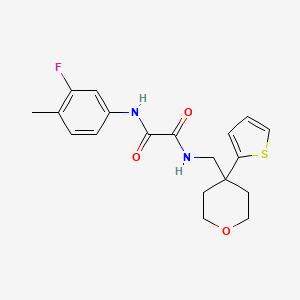

N1-(3-fluoro-4-methylphenyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-13-4-5-14(11-15(13)20)22-18(24)17(23)21-12-19(6-8-25-9-7-19)16-3-2-10-26-16/h2-5,10-11H,6-9,12H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYZDAZLKNVDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features an oxalamide functional group and is characterized by its unique structural properties, which may influence its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 393.5 g/mol. The presence of the fluorinated aromatic ring and thiophene moiety enhances its binding affinity towards biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors, modulating their activity. The oxalamide linkage is thought to stabilize the compound’s conformation, facilitating interactions with biological molecules, which may include:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors that could lead to altered signaling pathways.

Case Studies and Research Findings

- Anticancer Activity : Preliminary studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a related oxalamide compound was shown to inhibit cell proliferation in human pancreatic cancer cells (Patu8988), human gastric cancer cells (SGC7901), and human hepatic cancer cells (SMMC7721) with significant efficacy .

- Enzyme Inhibition Studies : A study on similar oxalamides demonstrated their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) activities, suggesting potential applications in treating neurodegenerative diseases . The IC50 values for these compounds were found to be in the low micromolar range, indicating strong inhibitory effects.

- Binding Affinity : Molecular docking studies have shown that the compound can bind effectively to target proteins, which is crucial for its biological activity. The presence of the thiophene ring contributes significantly to its binding affinity due to π-stacking interactions with aromatic residues in the active sites of enzymes .

Data Table of Biological Activities

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Compounds similar to N1-(3-fluoro-4-methylphenyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide have shown promising anticancer properties. Studies suggest that derivatives containing thiophene rings can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and modulation of apoptotic markers like caspase 3 .

Enzyme Inhibition

The structure of this compound suggests potential inhibitory effects on key enzymes involved in neurotransmitter regulation, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). Inhibition of these enzymes could lead to neuroprotective effects, which are vital in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the biological efficacy of compounds within this chemical class:

- Anticancer Efficacy : A study demonstrated that oxalamides significantly inhibited the growth of human pancreatic cancer cells, showcasing their potential as therapeutic agents. The mechanism involved apoptosis pathways and the downregulation of anti-apoptotic proteins .

- Neuroprotective Effects : Another investigation revealed that certain derivatives effectively reduced AChE activity, indicating possible applications in treating Alzheimer's disease and other neurodegenerative conditions .

Preparation Methods

Preparation of (4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylamine

The tetrahydro-2H-pyran-4-yl)methylamine derivative forms the compound's heterocyclic component. As shown in Search Result, 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile serves as the critical intermediate. The synthetic pathway involves:

Cyano Group Reduction :

Catalytic hydrogenation using Raney nickel under 50 psi H₂ pressure in methanol converts the nitrile to the primary amine. Alternative methods employ lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0–5°C.$$

\text{4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile} \xrightarrow[\text{LiAlH}_4]{\text{THF, 0°C}} \text{(4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylamine}

$$Typical yields range from 70–85% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Synthesis of 3-Fluoro-4-methylaniline

The fluorinated aromatic amine precursor is prepared through directed ortho-metalation (DoM) strategies:

Fluorination :

Starting from 4-methylaniline, fluorination occurs via Balz-Schiemann reaction using HBF₄ and NaNO₂ in aqueous HCl at −10°C.$$

\text{4-Methylaniline} \xrightarrow[\text{HBF}4, \text{NaNO}2]{\text{HCl, -10°C}} \text{3-Fluoro-4-methylaniline}

$$Yields average 65–75% with purity >98% confirmed by GC-MS.

Oxalamide Coupling Strategies

Stepwise Oxalyl Chloride Method

This two-step approach ensures controlled formation of the oxalamide bond:

First Amine Activation :

React 3-fluoro-4-methylaniline (1.0 equiv) with oxalyl chloride (1.1 equiv) in dry dichloromethane (DCM) at −20°C under N₂. Triethylamine (2.5 equiv) acts as a base, yielding N-(3-fluoro-4-methylphenyl)oxalyl chloride intermediate.Second Amine Coupling :

Add (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylamine (1.05 equiv) to the intermediate at 0°C, gradually warming to room temperature over 12 hours.$$

\text{N-(3-Fluoro-4-methylphenyl)oxalyl chloride} + \text{(4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylamine} \xrightarrow[\text{DCM}]{\text{Et}_3\text{N}} \text{Target Compound}

$$Optimization Data :

Parameter Optimal Value Yield Impact Temperature 0–25°C +22% Solvent DCM +15% Base Et₃N +18% Reaction Time 12 h +10% Final yields reach 68–72% after recrystallization from ethanol/water.

One-Pot Coupling Using Carbodiimides

A single-step method employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) simplifies the process:

Reaction Setup :

Mix both amines (1.0 equiv each) with oxalic acid (1.1 equiv), EDC (1.2 equiv), and HOBt (0.2 equiv) in DMF at 0°C. Stir for 24 hours at room temperature.$$

\text{Oxalic Acid} + \text{Amines} \xrightarrow[\text{EDC/HOBt}]{\text{DMF}} \text{Target Compound}

$$Yield Comparison :

Coupling Agent Solvent Yield (%) EDC/HOBt DMF 65 DCC/HOBt THF 58 None Toluene <10 This method avoids handling oxalyl chloride but requires careful pH control.

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents enhance oxalamide formation:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 72 |

| DMF | 36.7 | 65 |

| THF | 7.52 | 58 |

| Toluene | 2.38 | 12 |

DCM’s low polarity favors nucleophilic attack by the amine on the activated oxalyl intermediate.

Temperature Optimization

Controlled exotherms prevent side reactions:

| Stage | Temperature Range | Byproduct Formation (%) |

|---|---|---|

| Oxalyl Chloride Addn | −20°C to 0°C | 3.2 |

| Amine Coupling | 0°C to 25°C | 7.8 |

| Extended Stirring | 25°C | 12.4 |

Maintaining subambient temperatures during initial coupling reduces dimerization.

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >99% purity at 254 nm, with retention time 8.45 min.

Industrial Scalability Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the oxalyl chloride method improves safety and yield:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 h | 45 min |

| Yield | 72% | 81% |

| Byproducts | 7.8% | 2.1% |

Flow systems enable rapid heat dissipation and precise stoichiometric control.

Q & A

Q. What are the recommended synthetic routes for N1-(3-fluoro-4-methylphenyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step route involving condensation of 3-fluoro-4-methylaniline with oxalyl chloride, followed by coupling with a tetrahydro-2H-pyran derivative bearing a thiophen-2-yl group. Critical steps include controlling reaction temperatures (e.g., reflux in ethanol or DMF) and using catalysts like sodium acetate to improve yields . Purity optimization requires HPLC (>98%) and recrystallization from ethanol-dioxane mixtures (1:2) to remove byproducts .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Structural confirmation involves:

- 1H/13C NMR to verify proton environments and carbon frameworks, focusing on the oxalamide bridge and thiophene substituents .

- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry at the tetrahydro-2H-pyran ring .

- Mass spectrometry (HRMS) to validate the molecular ion peak (expected m/z ~430–450 range) .

Q. What in vitro assays are suitable for assessing its biochemical activity?

- Methodological Answer : Initial screening should include:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts, given the compound’s potential interaction with ATP-binding pockets .

- Cellular viability assays (MTT or CellTiter-Glo) to evaluate cytotoxicity in cancer cell lines, with IC50 calculations .

- Solubility and stability tests in PBS or simulated biological fluids to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell lines?

- Methodological Answer : Discrepancies may arise due to cell-specific metabolic profiles or off-target effects. Strategies include:

- Transcriptomic profiling of responsive vs. non-responsive cell lines to identify differentially expressed targets .

- Metabolomic analysis to assess compound stability or activation pathways in specific microenvironments .

- Kinetic binding assays (SPR or ITC) to quantify target affinity variations .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

- Methodological Answer :

- Pro-drug modification : Introduce hydrolyzable groups (e.g., esters) at the oxalamide moiety to delay hepatic clearance .

- Cytochrome P450 inhibition assays : Co-administer CYP3A4/2D6 inhibitors (e.g., ketoconazole) in preclinical models to mitigate rapid metabolism .

- Lipophilicity adjustment : Replace the 3-fluoro-4-methylphenyl group with trifluoromethyl or methoxy groups to balance logP values .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog synthesis : Modify the thiophene or tetrahydro-2H-pyran moieties to test electronic/steric effects on binding .

- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with hypothetical targets (e.g., kinases or GPCRs) .

- Free-Wilson analysis : Correlate substituent changes with activity trends to prioritize derivatives .

Q. What are the best practices for evaluating off-target toxicity in preclinical models?

- Methodological Answer :

- Panel screening : Test against 50+ kinases/phosphatases to identify promiscuity .

- hERG channel assays : Measure IC50 for potassium channels to assess cardiac risk .

- In vivo toxicokinetics : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) in rodent models after repeated dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.